N\'-(triethoxysilylmethyl)hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N\'-(triethoxysilylmethyl)hexane-1,6-diamine is a useful research compound. Its molecular formula is C13H32N2O3Si and its molecular weight is 292.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is commonly synthesized through a silanization reaction. One prevalent method involves reacting aminomethyltriethoxysilane with formaldehyde in the presence of ammonia. This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield . Industrial production often employs similar methods but on a larger scale, utilizing advanced equipment to maintain reaction conditions and optimize output.
Analyse Chemischer Reaktionen
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: Forms stable condensation products with siliceous surfaces and other oxides such as aluminum, zirconium, tin, titanium, and nickel.
Substitution: The ethoxy groups can be substituted in acidic, alkaline, or neutral media.
Common reagents used in these reactions include water, acids, bases, and other silane compounds. The major products formed are typically silanols and siloxanes, which are crucial in forming durable bonds between organic and inorganic materials.
Wissenschaftliche Forschungsanwendungen
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE exerts its effects is through the formation of siloxane bonds. The hydrolyzable ethoxy groups react with water to form silanols, which then condense to create siloxane linkages. These linkages provide strong adhesion between different materials, enhancing the mechanical and chemical properties of the resulting composites .
Vergleich Mit ähnlichen Verbindungen
N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE is unique due to its dual functional groups (primary amine and internal secondary amine), which provide versatility in various applications. Similar compounds include:
3-Aminopropyltriethoxysilane (APTES): Commonly used for surface modification but lacks the extended chain length of N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another silane coupling agent with different functional group arrangements.
These compounds share similar applications but differ in their structural properties, affecting their specific uses and effectiveness in various contexts.
Eigenschaften
Molekularformel |
C13H32N2O3Si |
---|---|
Molekulargewicht |
292.49 g/mol |
IUPAC-Name |
7-triethoxysilylheptane-1,6-diamine |
InChI |
InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)12-13(15)10-8-7-9-11-14/h13H,4-12,14-15H2,1-3H3 |
InChI-Schlüssel |
JAMDOQZGQPIDLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC(CCCCCN)N)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.